Cas no 2248414-44-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248414-44-8
- EN300-6522611
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate
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- インチ: 1S/C21H18N2O5/c1-2-3-10-27-14-9-8-13-11-18(22-17(13)12-14)21(26)28-23-19(24)15-6-4-5-7-16(15)20(23)25/h4-9,11-12,22H,2-3,10H2,1H3
- InChIKey: JEBSKCNEDOYSGA-UHFFFAOYSA-N
- SMILES: O(CCCC)C1C=CC2C=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)NC=2C=1
計算された属性
- 精确分子量: 378.12157168g/mol
- 同位素质量: 378.12157168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 600
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 88.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6522611-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 0.25g |
$432.0 | 2025-03-14 | |
Enamine | EN300-6522611-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 2.5g |
$923.0 | 2025-03-14 | |
Enamine | EN300-6522611-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 0.5g |
$451.0 | 2025-03-14 | |
Enamine | EN300-6522611-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 10.0g |
$2024.0 | 2025-03-14 | |
Enamine | EN300-6522611-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 5.0g |
$1364.0 | 2025-03-14 | |
Enamine | EN300-6522611-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 0.05g |
$395.0 | 2025-03-14 | |
Enamine | EN300-6522611-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 0.1g |
$414.0 | 2025-03-14 | |
Enamine | EN300-6522611-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate |
2248414-44-8 | 95.0% | 1.0g |
$470.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylateに関する追加情報
Introduction to CAS No. 2248414-44-8: 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 6-Butoxy-1H-Indole-2-Carboxylate
The compound with CAS No. 2248414-44-8, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science. Recent studies have highlighted its role in targeted drug delivery systems and its ability to enhance the bioavailability of therapeutic agents.
Structural Insights: The molecule comprises a dioxo isoindoline ring fused with an indole moiety, which contributes to its stability and reactivity. The presence of a 6-butoxy substituent on the indole ring introduces hydrophilic properties, making it suitable for applications in aqueous environments. Additionally, the carboxylate group at the 2-position of the isoindoline ring facilitates interactions with biological systems, enhancing its potential as a bioactive agent.
Synthesis and Characterization: The synthesis of CAS No. 2248414-44-8 involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in green chemistry have enabled the development of more efficient and environmentally friendly methods for its production. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of this compound.
Applications in Drug Development: One of the most promising applications of this compound is in the field of drug delivery systems. Its ability to form stable complexes with therapeutic agents has been exploited in the development of nanoparticle-based drug carriers. Preclinical studies have demonstrated that this compound can significantly enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in modern pharmacology.
Biological Activity: Research has shown that CAS No. 2248414-44-8 exhibits potent antioxidant activity, which makes it a potential candidate for use in anti-inflammatory therapies. Furthermore, its ability to inhibit certain enzymes associated with neurodegenerative diseases has opened new avenues for its application in treating conditions such as Alzheimer's disease.
Safety and Toxicity: As with any novel compound, understanding its safety profile is crucial for its widespread application. Preliminary toxicity studies indicate that this compound has a low toxicity profile when administered at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential for adverse reactions.
Future Directions: The ongoing research into CAS No. 2248414-44-8 is focused on expanding its applications in biotechnology and materials science. Potential areas of exploration include its use as a building block for advanced materials such as self-healing polymers and as a component in biosensors for detecting environmental contaminants.
In conclusion, CAS No. 224841
2248414-44-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-butoxy-1H-indole-2-carboxylate) Related Products
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